MTBSTFA

概述

描述

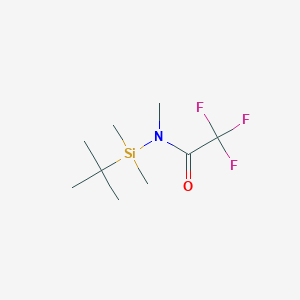

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide is a chemical compound widely used in organic synthesis and analytical chemistry. It is known for its role as a derivatizing agent, particularly in gas chromatography-mass spectrometry (GC-MS) applications. This compound is valued for its ability to enhance the volatility and stability of analytes, making it easier to analyze various substances.

科学研究应用

脂类代谢研究

MTBSTFA 被用作脂类代谢研究中的衍生化试剂,特别是在分析极低密度脂蛋白 (VLDL) 动力学方面 . 该化合物已针对气相色谱/质谱 (GC/MS) 方法进行了优化,用于测量甘油富集。 这使得能够测量完整的甘油主链,这对理解脂类疾病的动力学及其潜在机制至关重要 .

核苷保护

在核酸化学领域,this compound 充当脱氧核苷的保护基团。 它选择性地与核苷中的羟基反应,特别是 5’-羟基,并且可以在不影响其他敏感官能团的条件下被去除 . 此特性在需要选择性保护和脱保护的复杂有机和生物有机分子合成中尤其有价值 .

神经化学分析

This compound 用于创建神经化学物质的叔丁基二甲基硅烷基 (tBDMS) 衍生物,以便通过 GC-MS 进行分析 . 此衍生化过程用途广泛,允许分析多种官能团,包括 –COOH、–NH2、–SH、–SO2H、–OH、–C=O 和 –NH–OH。 所得衍生物稳定且适用于灵敏和特异的质谱分析 .

有机合成

该化合物是合成有机化学中的一种关键试剂,用于在多步合成中保护羟基官能团。 This compound 提供的叔丁基二甲基硅烷基 (TBDMS) 基团因其易于安装和在温和条件下随后的去除而被广泛使用 .

代谢组学

This compound 衍生物在代谢组学中非常有价值,用于快速识别异构核苷和核苷酸衍生物,即使是微量或来自复杂反应混合物的衍生物 . 衍生物提高了化合物的挥发性,并提供了有助于鉴定的独特碎片模式 .

分析化学

在分析化学中,this compound 用于通过提高其挥发性和稳定性来改善各种化合物的 GC-MS 分析检测。 这对那些由于挥发性低或不稳定而难以分析的化合物特别有用 <svg class="icon" height="16" p-id="1735" t="170

作用机制

Target of Action

MTBSTFA is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis . It targets various functional groups in molecules, including hydroxyl, carboxyl, thiol, and primary and secondary amines . These functional groups are present in a wide range of compounds, making this compound a versatile tool in analytical chemistry.

Mode of Action

This compound interacts with its targets by replacing the active hydrogen atoms in these functional groups with a silyl group (Si(CH3)3), a process known as silylation . This reaction typically yields over 96% of the desired silyl derivatives .

Biochemical Pathways

Instead, it alters the physical and chemical properties of the target molecules, making them more suitable for GC-MS analysis . The resulting silyl derivatives are more volatile and thermally stable, which facilitates their separation and detection in the GC-MS system .

Pharmacokinetics

Its primary role is in the preparation of samples for GC-MS analysis .

Result of Action

The primary result of this compound’s action is the formation of stable silyl derivatives of the target molecules . These derivatives are more amenable to GC-MS analysis, allowing for the accurate identification and quantification of the original compounds in complex mixtures .

Action Environment

The efficiency and stability of this compound’s action can be influenced by various environmental factors. For instance, the presence of moisture can hinder the silylation process, as it can react with this compound and decrease its effectiveness . Therefore, it is crucial to ensure that the reaction environment is dry. Additionally, the reaction is typically carried out at room temperature for a short duration, which helps to maintain the stability of this compound and the resulting silyl derivatives .

生化分析

Biochemical Properties

N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide is involved in the silylation of various organic compounds, including alcohols, thiols, phenols, carboxylic acids, amines, and amides . This process involves the replacement of a hydrogen atom in these compounds with a silyl group, which increases their volatility and stability . The nature of these interactions is largely covalent, with the silyl group forming a strong bond with the organic compound .

Cellular Effects

The cellular effects of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide are not well-studied. It is known that silylated compounds can influence cellular function. For example, silylation can protect sensitive functional groups in biochemical reactions . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, although specific effects would depend on the nature of the compound being silylated.

Molecular Mechanism

The molecular mechanism of action of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide involves the transfer of a silyl group to an organic compound. This process is facilitated by the presence of a base, which acts as a catalyst . The resulting silyl ether is more stable and volatile than the original compound, making it suitable for analysis by gas chromatography .

Temporal Effects in Laboratory Settings

In laboratory settings, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide is known for its stability. The silylation process it facilitates is rapid and efficient, and the resulting silyl ethers are stable under a variety of conditions . Over time, these silyl ethers can be hydrolyzed back to their original compounds, although this process is much slower than the initial silylation .

Metabolic Pathways

N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide itself is not directly involved in metabolic pathways. The compounds it silylates could be involved in various metabolic processes. The silylation process can protect sensitive functional groups, potentially influencing the activity of enzymes or cofactors .

准备方法

Synthetic Routes and Reaction Conditions: n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide can be synthesized through the reaction of tert-butyldimethylsilyl chloride with N-methyltrifluoroacetamide in the presence of a base such as imidazole. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silylating agent, which then reacts with the amide to produce the desired compound.

Industrial Production Methods: Industrial production of n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: N-(tert-But

生物活性

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide (TBDMS-NMTA) is a compound widely used in organic synthesis, particularly in the derivatization of alcohols and amines for gas chromatography-mass spectrometry (GC-MS) analysis. Its biological activity has garnered attention in various studies, highlighting its role in metabolic processes and potential applications in pharmaceuticals.

TBDMS-NMTA is a silylating agent that enhances the volatility and thermal stability of polar compounds, facilitating their analysis by GC-MS. The mechanism of action primarily involves the formation of stable silyl ethers, which are less polar than their parent alcohols or amines. This property is crucial for improving the detection limits and resolution in chromatographic techniques.

1. Metabolic Pathways

Research indicates that TBDMS-NMTA can influence metabolic pathways by altering the bioavailability of certain metabolites. For instance, its use in the derivatization of amino acids has shown to enhance the detection of these compounds in biological samples, allowing for more accurate metabolic profiling. This is particularly useful in studies examining the gut microbiome's effect on host metabolism, where metabolites like amino acids play critical roles.

2. Case Studies

- Study on Gut Microbiota : A study involving gnotobiotic mice demonstrated that TBDMS-NMTA facilitated the analysis of metabolites produced by gut bacteria. By enhancing the detection of specific metabolites like fructoselysine, researchers were able to map out metabolic changes associated with dietary interventions . This highlights TBDMS-NMTA's role not only as a derivatizing agent but also as a tool for understanding complex biological interactions.

- Cancer Research : In another case study, TBDMS-NMTA was utilized to analyze serum samples from cancer patients. The derivatization process improved the identification of potential biomarkers for cancer diagnosis and progression, showcasing its utility in clinical research settings .

Data Tables

Research Findings

- Bioactivity Assessment : TBDMS-NMTA has been shown to possess low toxicity levels, making it suitable for biological applications. Its ability to stabilize reactive intermediates allows for prolonged metabolic activity studies without significant degradation of the analytes .

- Application in Drug Development : The compound's effectiveness in improving analytical sensitivity has implications for drug development processes, particularly in pharmacokinetics where understanding metabolite behavior is crucial.

属性

IUPAC Name |

N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKUHYFDBWGLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F3NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998589 | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77377-52-7 | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77377-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077377527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。